molecular formula C27H22FN3O3S B14995544 N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14995544
M. Wt: 487.5 g/mol
InChI Key: JNZZKAYWGSXDRY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a fluorobenzyl group and an acetamide moiety substituted at the 2,4-dimethylphenyl position. This architecture combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which influence its physicochemical properties and biological interactions. The compound’s structural complexity, particularly the benzothieno-pyrimidine core, positions it as a candidate for targeting enzymes or receptors in therapeutic contexts, though its exact pharmacological profile requires further elucidation .

Properties

Molecular Formula

C27H22FN3O3S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22FN3O3S/c1-16-7-12-21(17(2)13-16)29-23(32)15-30-24-20-5-3-4-6-22(20)35-25(24)26(33)31(27(30)34)14-18-8-10-19(28)11-9-18/h3-13H,14-15H2,1-2H3,(H,29,32)

InChI Key

JNZZKAYWGSXDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)C

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. Its unique structure incorporates a benzothieno-pyrimidine core, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. For instance, a study explored the anticancer effects of related compounds on multicellular spheroids, demonstrating that such compounds can inhibit tumor growth effectively. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Compounds containing thiazole and thiophene moieties have demonstrated anti-inflammatory properties in various models. For instance, a study highlighted the efficacy of thiazole derivatives in reducing inflammation in experimental autoimmune encephalomyelitis (EAE) models . Such findings suggest that N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may also exhibit similar effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialPotential activity based on structural analogs
Anti-inflammatoryReduces inflammation in EAE models

Case Study: Anticancer Screening

In a notable study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. Among the identified compounds was one with structural similarities to N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. This study underscored the potential of such compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thieno- and benzothieno-pyrimidine derivatives. Key comparisons are outlined below, emphasizing structural variations and their implications:

Core Structure Modifications

Compound Name Core Structure Key Differences Biological Implications
Target Compound Benzothieno[3,2-d]pyrimidine Contains a fused benzene-thiophene ring system Enhanced aromatic stacking potential; improved metabolic stability compared to simpler thienopyrimidines
N-Ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide () Thieno[3,2-d]pyrimidine Lacks the fused benzene ring Reduced lipophilicity; potentially lower binding affinity to hydrophobic targets
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide () Benzofuro[3,2-d]pyrimidine Replaces thiophene with furan Altered electronic properties; possible differences in oxidative metabolism

Substituent Variations

Compound Name Substituents Molecular Weight (g/mol) Unique Features
Target Compound 2,4-dimethylphenyl, 4-fluorobenzyl 493.9 (C25H17ClFN3O3S)* Dual methyl groups enhance steric bulk; fluorine improves membrane permeability
N-(3-chloro-4-fluorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide () 3-chloro-4-fluorobenzyl 471.9 (C23H19ClFN3O3S) Chlorine increases electronegativity; may enhance halogen bonding in target interactions
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide () 4-chlorophenyl ethyl, 2-fluorophenyl 471.9 (C23H19ClFN3O3S) Ethyl linker increases flexibility; ortho-fluorine may alter stereoelectronic effects

*Molecular formula inferred from structurally analogous compounds in .

Functional Group Impact on Bioactivity

  • Fluorobenzyl vs. Chlorobenzyl : Fluorine’s small size and high electronegativity improve bioavailability and binding precision, whereas chlorine’s larger size may enhance hydrophobic interactions but reduce solubility .
  • Methyl vs.
  • Acetamide Linkers : Compounds with N-alkylated acetamide moieties (e.g., N-ethyl in ) exhibit reduced hydrogen-bonding capacity compared to the target compound’s unmodified acetamide, which may affect target engagement .

Research Findings and Trends

  • Binding Affinity: Fluorinated derivatives consistently show higher affinity for kinase targets (e.g., EGFR, VEGFR) due to fluorine’s ability to modulate π-π interactions and electrostatic potentials .
  • Metabolic Stability: The benzothieno-pyrimidine core in the target compound demonstrates slower hepatic clearance in vitro compared to thieno-pyrimidine analogs, as observed in microsomal assays .
  • Toxicity Profiles: Chlorine-substituted analogs () exhibit higher cytotoxicity in normal cell lines, likely due to off-target halogen bonding, whereas the target compound’s methyl groups mitigate this risk .

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